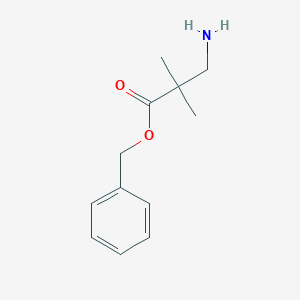

Benzyl 3-amino-2,2-dimethylpropanoate

Description

Overview of Alpha,Alpha-Disubstituted Beta-Amino Acid Derivatives in Organic Synthesis

Alpha,alpha-disubstituted amino acids are non-proteinogenic amino acids that have gained significant interest as building blocks for unnatural peptides and other pharmacologically relevant molecules. rsc.org Their incorporation into peptide chains induces specific conformational constraints, enhancing stability against enzymatic degradation and improving biological properties. acs.org The substitution at the alpha-carbon atom restricts the rotational freedom of the peptide backbone, leading to more predictable and rigid secondary structures such as helices or turns.

While much focus has been on α,α-disubstituted α-amino acids, their β-amino acid counterparts are also of considerable importance. The synthesis of α,α-disubstituted β-amino acids provides access to β-peptides, which can form stable, well-defined secondary structures that are distinct from those of α-peptides. Efficient synthetic methods have been developed for preparing these compounds, such as the dialkylation of nucleophilic β-alanine equivalents. nih.gov These strategies often provide convenient procedures without the need for inert atmospheres or extremely low temperatures. nih.gov The resulting derivatives are pivotal in medicinal chemistry for creating peptidomimetics with tailored structural features and enhanced therapeutic potential.

Significance of the Benzyl (B1604629) Ester Moiety in Chemical Transformations and Protection Strategies

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a fundamental strategy. ddugu.ac.in Carboxylic acids are often masked as esters to prevent their unwanted reaction under certain conditions. The benzyl ester is a widely used protecting group for carboxylic acids due to its unique cleavage conditions. wikipedia.org

Unlike simple methyl or ethyl esters, which are typically removed by acid or base-catalyzed hydrolysis, benzyl esters are most commonly cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). libretexts.orgorganic-chemistry.orgorganic-chemistry.org This method is exceptionally mild and chemoselective, leaving many other functional groups and protecting groups—such as tert-butyl esters, carbamates, and most ethers—intact. ddugu.ac.inorganic-chemistry.org This orthogonality allows for complex synthetic sequences where the benzyl ester can be removed without disturbing other protected sites in the molecule. The byproducts of this deprotection are toluene (B28343) and the free carboxylic acid, which are easily separated. organic-chemistry.org The versatility of the benzyl ester makes it an indispensable tool in the synthesis of peptides, nucleotides, and other complex natural products. wikipedia.orglibretexts.org

| Ester Protecting Group | Common Cleavage Condition | Reference |

|---|---|---|

| Methyl Ester | Acid or Base Hydrolysis | libretexts.org |

| tert-Butyl Ester | Acid (e.g., Trifluoroacetic Acid) | wikipedia.orglibretexts.org |

| Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Silyl Ester | Acid, Base, or Fluoride Source | libretexts.org |

Structural Attributes and Unique Reactivity Considerations of the 2,2-Dimethylpropanoate Scaffold

The 2,2-dimethylpropanoate portion of Benzyl 3-amino-2,2-dimethylpropanoate, derived from 3-amino-2,2-dimethylpropionic acid, introduces significant steric bulk near the reactive centers of the molecule. This structural feature is centered around a quaternary carbon atom (a neopentyl-like structure), which imposes considerable steric hindrance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

benzyl 3-amino-2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |

InChI Key |

GXXVNIJKWQCHBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

**advanced Synthetic Methodologies for Benzyl 3 Amino 2,2 Dimethylpropanoate**

Direct Esterification and Transesterification Approaches

Direct esterification, particularly the Fischer-Speier method, and transesterification are fundamental strategies for synthesizing benzyl (B1604629) esters. These methods involve the reaction of a carboxylic acid with benzyl alcohol or the exchange of an alcohol moiety in an existing ester, respectively.

The classic approach for synthesizing amino acid benzyl esters is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, commonly p-toluenesulfonic acid (p-TsOH). researchgate.netresearchgate.netnih.gov The catalyst's role is crucial; it protonates the carboxylic acid, rendering it more electrophilic for attack by the benzyl alcohol. The amount of p-TsOH used is typically enough to neutralize the amino group and provide a catalytic amount for the esterification itself. google.com For the reaction to proceed to completion, the water formed as a byproduct must be removed, often through azeotropic distillation. researchgate.net

Transesterification offers an alternative route, involving the exchange of an alcohol group from a pre-existing ester with another alcohol. researchgate.net This reaction can be catalyzed by a range of substances, including protic acids, Lewis acids, enzymes, and bases. researchgate.net For β-ketoesters, nano copper ferrite (CuFe2O4) has been demonstrated as an efficient, magnetically separable, and reusable catalyst for transesterification with various alcohols, including benzyl alcohol. researchgate.net

| Reaction Type | Catalyst | Key Features |

| Fischer-Speier Esterification | p-toluenesulfonic acid (p-TsOH) | Requires stoichiometric amount for amino acid neutralization plus a catalytic amount for esterification. google.com |

| Transesterification | Nano CuFe2O4 | Efficient, magnetically separable, and reusable for β-ketoesters. researchgate.net |

| Transesterification | Protic/Lewis Acids, Bases, Enzymes | Wide range of catalysts applicable depending on the substrate. researchgate.net |

The choice of solvent in Fischer-Speier esterification is critical for both reaction efficiency and the preservation of stereochemical integrity. The primary function of the solvent is to azeotropically remove water, thereby shifting the reaction equilibrium towards the product. researchgate.net Historically, hazardous solvents like benzene (B151609) and carbon tetrachloride were used. researchgate.netnih.gov However, modern synthetic chemistry emphasizes the use of "greener" alternatives.

Research has shown that solvents like cyclohexane and 2-methyl-tetrahydrofuran (Me-THF) are effective and safer replacements. researchgate.netnih.gov High-boiling solvents such as toluene (B28343) can lead to racemization, which is a significant drawback when synthesizing optically active compounds. nih.gov The selection of an appropriate solvent with a suitable boiling point for its water azeotrope is therefore essential. For instance, after successful trials with methionine, Me-THF was found to be effective for the enantiomerically pure preparation of benzyl esters of arginine and tryptophan. nih.gov Solvents are known to have a strong impact on the yields of equilibrium reactions like esterification. elsevierpure.com Studies on the esterification of acetic and propionic acids have shown that solvents like acetonitrile (ACN) can promote the reaction, while others like dimethylformamide (DMF) can strongly suppress it. elsevierpure.com

| Solvent | Application/Observation | Citation |

| Cyclohexane | "Green" alternative for Fischer-Speier esterification. | nih.gov |

| 2-Methyl-tetrahydrofuran (Me-THF) | Effective green ether for preparing benzyl esters of problematic amino acids like Met, Arg, and Trp without racemization. | researchgate.netnih.gov |

| Toluene | High boiling point can cause racemization. | nih.gov |

| Acetonitrile (ACN) | Promotes esterification of acetic acid. | elsevierpure.com |

| Dimethylformamide (DMF) | Strongly suppresses esterification of acetic acid. | elsevierpure.com |

Multicomponent Reactions Incorporating the 3-amino-2,2-dimethylpropanoate Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of atom economy and procedural simplicity for synthesizing complex molecules like β-amino esters. nih.gov

The Mannich reaction is a cornerstone MCR for producing β-aminocarbonyl compounds. researchgate.net The reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound, using an aldehyde and a primary or secondary amine. The resulting β-amino esters are valuable intermediates for synthesizing a wide array of natural products and pharmaceuticals. researchgate.net The efficiency, yield, and stereoselectivity of the Mannich reaction are heavily influenced by the chosen catalyst and the specific substrates. researchgate.net

Molecular iodine has emerged as a highly effective and mild catalyst for three-component Mannich reactions. researchgate.netresearchgate.net It has been successfully used to catalyze the condensation of an aldehyde, a ketone or β-keto ester, and benzyl carbamate (B1207046) (Cbz-NH2) under solvent-free conditions. researchgate.net This method provides a direct route to Carboxybenzyl (Cbz)-protected β-amino ketones and β-amino-β-keto-esters in moderate to good yields. researchgate.netresearchgate.net The use of benzyl carbamate is particularly advantageous as the Cbz group is a common protecting group for amines in peptide synthesis.

A study on the iodine-catalyzed reaction between aldehydes, benzyl carbamate, and β-keto esters demonstrated the preparation of a series of β-amino-β-keto-esters in yields ranging from moderate to good. researchgate.net

Beyond iodine, a diverse range of Lewis acids and organocatalysts have been explored to promote Mannich-type reactions for β-amino ester synthesis.

Lewis Acid Systems:

Diarylborinic acid esters have been shown to efficiently catalyze Mannich-type reactions of secondary amines, aldehydes, and ketene silyl acetals, affording β-amino esters with high selectivity. organic-chemistry.org

Indium triiodide (InI3) catalyzes the deoxygenative functionalization of N-sulfonyl amides with silyl enolates to produce β-aminocarbonyl compounds. organic-chemistry.org

Titanium tetrachloride (TiCl4) , in combination with zinc (Zn), mediates the one-pot assembly of an aryl amine, a ketone, and a source of a ketyl radical (e.g., an ether or alcohol) to form quaternary β-amino-ethers and -alcohols. nih.gov This highlights the role of titanium salts in promoting the in-situ formation of imines and their subsequent reaction. nih.gov

Organocatalytic Systems: Organocatalysis provides a metal-free alternative for asymmetric synthesis.

Chiral bifunctional thiourea catalysts derived from diamines can be used for the asymmetric Mannich reaction to generate chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). nih.gov These catalysts work under mild conditions and are compatible with a wide range of substrates. nih.gov

A combination of an amine and an acid , such as primary amine C and oxalic acid, can catalyze enantioselective γ-position-selective Mannich reactions of β-ketocarbonyl derivatives, showcasing the intricate control achievable with organocatalysis. nih.gov

Simple homogeneous Lewis base catalysts like sodium phenoxide-phosphine oxides have been found to be highly efficient for Mukaiyama-Mannich reactions, yielding β-amino products with α-quaternary carbon centers in good to excellent yields. organic-chemistry.org

The following table summarizes the yields of β-amino esters obtained from a three-component Mannich reaction catalyzed by ammonium chloride, demonstrating the reaction's applicability to various substituted aromatic amines and aldehydes. researchgate.net

| Entry | Amine (Ar¹-NH₂) | Aldehyde (Ar²-CHO) | Product Yield (%) |

| 1 | C₆H₅NH₂ | C₆H₅CHO | 85 |

| 2 | 4-Me-C₆H₄NH₂ | C₆H₅CHO | 80 |

| 3 | 4-MeO-C₆H₄NH₂ | C₆H₅CHO | 82 |

| 4 | 4-Cl-C₆H₄NH₂ | C₆H₅CHO | 92 |

| 5 | 4-Br-C₆H₄NH₂ | C₆H₅CHO | 95 |

| 6 | C₆H₅NH₂ | 4-Me-C₆H₄CHO | 88 |

| 7 | C₆H₅NH₂ | 4-MeO-C₆H₄CHO | 86 |

| 8 | C₆H₅NH₂ | 4-Cl-C₆H₄CHO | 98 |

| 9 | 4-Cl-C₆H₄NH₂ | 4-Cl-C₆H₄CHO | 96 |

Beyond Mannich: Other Convergent Synthetic Routes

While the Mannich reaction is a classic method for producing β-amino carbonyl compounds, several other convergent strategies have emerged. These routes often provide advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

One prominent alternative is the aza-Michael reaction , or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of Benzyl 3-amino-2,2-dimethylpropanoate, this would involve the addition of an amine source to Benzyl 2,2-dimethylacrylate. This reaction can be promoted by various catalysts, including Lewis acids or simply a recyclable silica surface, sometimes under solvent-free conditions for a greener approach. thieme-connect.comthieme-connect.com The use of chiral auxiliaries, such as pseudoephedrine, can facilitate asymmetric synthesis, leading to chiral nonracemic β-amino esters after transformation of the resulting amide adducts. acs.orgnih.gov

Modern organometallic approaches also offer powerful convergent pathways. For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent advanced methods for accessing β-amino acid derivatives. These reactions utilize simple, abundant starting materials and offer novel disconnection strategies, although their application to gem-disubstituted systems like the target compound requires specific adaptation.

Derivatization from Precursors and Related Compounds

A common and practical route to this compound is through the transesterification of its corresponding methyl ester. This reaction involves exchanging the methyl group of the ester with a benzyl group from benzyl alcohol. The process is typically catalyzed by acids or bases and is driven to completion by removing the methanol byproduct, often through distillation. wikipedia.org More advanced and milder conditions can be employed, utilizing catalysts such as tetranuclear zinc clusters, which tolerate a wide range of functional groups, including common amine protecting groups like Fmoc, Boc, and Cbz. organic-chemistry.org This method is advantageous as it allows for late-stage modification of the ester group.

Table 1: Comparison of Catalytic Systems for Transesterification

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Catalysis (e.g., H₂SO₄, TsOH) | Reflux in Benzyl Alcohol | Inexpensive, simple setup | Harsh conditions, potential side reactions |

| Base Catalysis (e.g., NaOBn) | Benzyl Alcohol, moderate temp. | Generally faster than acid catalysis | Can promote racemization or elimination |

| Zinc Cluster (e.g., Zn₄(OCOCF₃)₆O) | Diisopropyl ether, 58-68 °C | Mild, neutral, high chemoselectivity organic-chemistry.org | Catalyst can be expensive |

| Lipases (Enzymatic) | Organic solvent, mild temp. | High selectivity, environmentally friendly | Slower reaction times, enzyme cost |

The primary amine functionality can be installed via the reduction of a suitable nitrogen-containing precursor. A highly effective method is the reduction of a 3-azido group . The synthesis would begin with the preparation of Benzyl 3-azido-2,2-dimethylpropanoate, which is then reduced to the target primary amine. This transformation can be achieved using various reagents, offering a range of selectivities and reaction conditions.

Common methods for azide (B81097) reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This method is clean and efficient but can be sensitive to other functional groups.

Staudinger Reaction: Treatment with a phosphine, such as triphenylphosphine, followed by hydrolysis. This is a very mild and selective method.

Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst can effectively reduce azides.

Direct amidation of carboxylic acids to form amides is another fundamental transformation. dntb.gov.uamdpi.comacs.org While the target molecule is an ester, amidation is crucial for synthesizing precursors or related derivatives. For example, 2,2-dimethylsuccinic acid could be mono-amidated and then esterified to create a related structure. Catalytic methods using boronic acids or zirconium catalysts under microwave irradiation have been developed to make this process more efficient and environmentally friendly. nih.gov

As mentioned in section 2.2.2, the aza-Michael reaction is a prime example of nucleophilic addition for synthesizing β-amino esters. The electrophilic precursor, Benzyl 2,2-dimethylacrylate, can be synthesized and subsequently reacted with various nitrogen nucleophiles. The reaction's success often depends on the choice of catalyst and reaction conditions, which can be tailored to the specific amine source. Solvent-free protocols using silica gel as a promoter offer a simple and environmentally friendly option that works for a variety of aliphatic and aromatic amines. thieme-connect.comrsc.org

Table 2: Conditions for Aza-Michael Addition

| Nitrogen Source | Catalyst/Promoter | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Ammonia (B1221849) | None | None | Room Temp. | Direct formation of the primary amine |

| Benzylamine | Silica Gel | None | 25-80 °C | Formation of N-benzyl protected product thieme-connect.com |

| Lithium Benzylamide | None | THF | -78 °C to Room Temp. | High diastereoselectivity with chiral auxiliaries acs.org |

| Various Amines | Bismuth Nitrate | Acetonitrile | Room Temp. | Good yields for diverse amines |

Protecting Group Strategies for the Amino Functionality

Protecting the primary amino group is essential in multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. The most common amine protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

The chemoselective introduction of these groups onto the primary amine of this compound or its precursors can be achieved with high efficiency. The nucleophilicity of the amine allows it to react with the corresponding carbonyl donors. reddit.com

Boc Protection: Typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base or a catalyst like Amberlyst-15. researchgate.net This method is highly chemoselective for amines, even in the presence of other nucleophilic groups like hydroxyls. organic-chemistry.orgjk-sci.comresearchgate.netthieme-connect.com

Cbz Protection: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. Catalytic amounts of silica-sulfuric acid or other solid acids can promote this reaction under solvent-free conditions. researchgate.netresearchgate.net The Cbz group is stable to acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenation. nih.govmissouri.edu

Table 3: Common Protecting Groups for Primary Amines

| Protecting Group | Reagent | Typical Conditions | Cleavage Method |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, DMAP) | CH₂Cl₂, Room Temp. | Strong Acid (e.g., TFA, HCl) jk-sci.com |

| Cbz (benzyloxycarbonyl) | Benzyl Chloroformate, Base (e.g., NaHCO₃) | Dioxane/H₂O, 0 °C to Room Temp. | Catalytic Hydrogenolysis (H₂, Pd/C) missouri.edu |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base | Dioxane/H₂O | Base (e.g., Piperidine) |

In Situ Amine Protection-Deprotection Sequences During Synthesis

One common strategy for the in situ protection of primary amines is the formation of an imine, which can then be hydrolyzed in a subsequent step within the same reaction vessel. For instance, a chiral imine can be formed from an amine and an aldehyde, which then directs a diastereoselective reaction. Following the key bond-forming step, the imine can be hydrolyzed, often with a mild acid, to reveal the free amine or its corresponding salt. This entire sequence—protection, reaction, and deprotection—occurs without the isolation of intermediates. nih.gov

Another emerging concept is the use of transient protecting groups. In this approach, a reagent is introduced that temporarily shields the amino group, allowing another part of the molecule to react selectively. This "transient protection" is designed so that the protecting group is removed under the reaction conditions of a subsequent step or during workup, eliminating dedicated deprotection steps. nih.gov This method has been effectively demonstrated in peptide synthesis and holds significant promise for the synthesis of complex amino acid derivatives. nih.gov

Below are illustrative tables detailing research findings for analogous one-pot syntheses of β-amino esters, which could be conceptually applied to the synthesis of this compound.

| Entry | Amine Source | Protecting/Activating Agent | Key Transformation | Deprotection Condition | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | Chiral imine | (S)-phenylglycinol | Reformatsky reaction | p-toluenesulfonic acid monohydrate | >90 |

| 2 | Primary amine | Bifunctional oxime oxalate ester | Photochemical aminocarboxylation | In situ radical fragmentation | Up to 85 |

| 3 | Primary amine | Ynamide coupling reagent | Transient amide formation | In situ hydrolysis | ~80-95 |

| Starting Material | Catalyst/Reagent | Solvent | Reaction Time (h) | Product Purity (ee/de %) |

|---|---|---|---|---|

| 3-trimethylsilylpropanal | Sodium periodate, methylamine | Not specified | Not specified | >99 ee |

| Alkene | Energy transfer catalyst | Not specified | Not specified | High regioselectivity |

| Unprotected amino acids | Ynamide | Not specified | Not specified | Minimal epimerization |

**chemical Reactivity and Functional Group Transformations**

Reactions at the Amino Group

The primary amino group serves as a key site for nucleophilic reactions, enabling the construction of more complex molecules through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The nucleophilic nature of the primary amine allows it to readily participate in acylation and amidation reactions, forming a stable amide bond. This is fundamental to its use in constructing peptide-like structures and other amide derivatives.

The formation of a peptide bond between the amino group of Benzyl (B1604629) 3-amino-2,2-dimethylpropanoate and a carboxylic acid of another amino acid is a cornerstone of its application in peptide synthesis. nih.gov Due to the steric hindrance at the carboxyl group of the parent acid, 3-amino-2,2-dimethylpropionic acid, certain side reactions can occur during coupling. rsc.org

DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a widely used reagent for forming amide bonds by activating the carboxylic acid component. khanacademy.orglibretexts.org The reaction typically includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. nih.govpeptide.com The DCC activates the carboxyl group of an N-protected amino acid, which is then attacked by the amino group of Benzyl 3-amino-2,2-dimethylpropanoate. The byproduct, dicyclohexylurea, is insoluble in many organic solvents and can be removed by filtration. peptide.com

Azide (B81097) Coupling: The azide method is another classical technique for peptide bond formation, known for its low risk of racemization. uniupo.itthieme-connect.de This process involves converting the carboxylic acid of a protected amino acid into an acyl azide. The acyl azide then reacts with the amino group of this compound to form the peptide bond. thieme-connect.de The azide itself is typically generated from a corresponding acyl hydrazide by treatment with nitrous acid. thieme-connect.de

| Coupling Method | Activating Reagent(s) | Key Intermediate | General Application |

|---|---|---|---|

| DCC Coupling | Dicyclohexylcarbodiimide (DCC), often with 1-Hydroxybenzotriazole (HOBt) | O-acylisourea or HOBt-ester | Commonly used for both solution-phase and solid-phase peptide synthesis. peptide.compeptide.com |

| Azide Coupling | Nitrous Acid (from NaNO₂) on an acyl hydrazide | Acyl Azide | Valued for fragment coupling where racemization risk is high. thieme-connect.de |

Beyond peptide bonds, the amino group can be acylated to form a wide range of substituted amides. This is typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. sphinxsai.com These reactions are fundamental in medicinal chemistry for creating derivatives with diverse biological activities. sphinxsai.comresearchgate.net

Furthermore, the ester functionality of the molecule can be converted to a hydrazide. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically with heating, displaces the benzyloxy group to form 3-amino-2,2-dimethylpropanehydrazide. nih.govresearchgate.net This hydrazide can then serve as a precursor for synthesizing more complex heterocyclic structures or other functionalized derivatives. nih.govmdpi.com Coupling of N-protected amino acids with hydrazines can also be accomplished using reagents like DCC to yield protected amino acid hydrazides. researchgate.netgoogle.com

Alkylation: The primary amino group can be alkylated through various methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common strategy to introduce alkyl groups. N-methylation can be achieved using specific reagents after suitable protection of the amine. monash.edu Direct alkylation with alkyl halides can also be performed, though it may lead to over-alkylation, yielding secondary and tertiary amines. Diastereoselective alkylation is possible for related chiral systems. rsc.org

Arylation: N-arylation of the amino group can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction typically involves coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov This method is highly versatile, allowing for the synthesis of a wide range of N-aryl derivatives which are important motifs in pharmaceuticals. researchgate.net

| Transformation | Typical Reagents | Product Type |

|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate, Palladium Catalyst, Ligand, Base | Secondary Aryl Amine |

Ureas: The amino group of this compound can react with isocyanates to form N,N'-substituted ureas. researchgate.net Alternatively, safer methods avoiding the direct use of isocyanates involve reacting the amine with phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or reacting a phenyl carbamate (B1207046) intermediate with the amine. google.comnih.gov These urea (B33335) derivatives are prevalent in many biologically active compounds. nih.gov

Carbamates: Carbamates are readily formed and are frequently used as protecting groups for amines in organic synthesis. nih.gov The reaction of the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base yields the Cbz-protected amine. Another common protecting group, the tert-butyloxycarbonyl (Boc) group, is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org Carbamates can also be synthesized via the Curtius rearrangement, where an acyl azide rearranges to an isocyanate that is then trapped by an alcohol. nih.govorganic-chemistry.org

Reactions at the Alpha-Carbon (C2)

Stereoselective Transformations at the Stereogenic Center

This subsection is not applicable to this compound. The α-carbon (C2) of this compound is not a stereogenic center as it is bonded to two identical methyl groups. Therefore, stereoselective transformations at this position are not possible.

Multi-Site Reactivity and Cascade Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester, allows for the potential of multi-site reactivity and participation in cascade reactions. Cascade reactions, where a single synthetic operation generates multiple chemical bonds, are highly efficient processes.

While specific cascade reactions involving this compound are not extensively reported, related β-amino esters can undergo such transformations. For instance, β-enamino esters can participate in cascade annulations to form complex heterocyclic structures. researchgate.net Intramolecular cyclization reactions of ω-imino-esters can lead to the formation of cyclic β-amino acid derivatives and polycyclic β-lactams. nih.gov These examples highlight the potential for designing cascade sequences that utilize the inherent reactivity of the amino and ester functionalities within a single molecule. The development of such reactions for β,β-dimethylated substrates like this compound could provide rapid access to sterically constrained and conformationally defined cyclic structures.

**advanced Spectroscopic and Structural Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzyl (B1604629) 3-amino-2,2-dimethylpropanoate in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

High-resolution 1D NMR spectroscopy, specifically 1H (proton) and 13C (carbon-13) NMR, provides fundamental information about the chemical environment of each nucleus. The predicted chemical shifts (δ) are influenced by the electron density around the nucleus, which is a direct consequence of the functional groups and their relative positions within the molecule.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The benzyl group will exhibit characteristic signals in the aromatic region, while the propanoate moiety will show signals in the aliphatic region. The integration of these signals will correspond to the number of protons in each environment.

13C NMR Spectroscopy: The 13C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, while the carbons of the benzyl and dimethylpropanoate groups will have characteristic chemical shifts.

The following tables present the predicted 1H and 13C NMR chemical shifts for Benzyl 3-amino-2,2-dimethylpropanoate, based on established values for similar structural motifs.

Predicted 1H NMR Data for this compound Predicted in CDCl3 at 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (ortho, meta, para) | 7.30 - 7.45 | Multiplet (m) | N/A | 5H |

| -CH2-Ph | 5.15 | Singlet (s) | N/A | 2H |

| -CH2-NH2 | 2.80 | Singlet (s) | N/A | 2H |

| -NH2 | 1.50 | Broad Singlet (br s) | N/A | 2H |

| -C(CH3)2 | 1.25 | Singlet (s) | N/A | 6H |

Predicted 13C NMR Data for this compound Predicted in CDCl3 at 100 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 176.0 |

| Ar-C (quaternary) | 136.0 |

| Ar-C (para) | 128.6 |

| Ar-C (ortho/meta) | 128.2 |

| -CH2-Ph | 66.5 |

| -CH2-NH2 | 50.0 |

| -C(CH3)2 (quaternary) | 42.0 |

| -C(CH3)2 | 25.0 |

To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) couplings. For this compound, no significant COSY correlations are expected due to the absence of vicinal protons on adjacent carbons. The signals for the benzylic methylene (B1212753), the aminomethylene, and the gem-dimethyl groups would all appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (1H-13C). The expected correlations would be between the aromatic protons and their corresponding carbons, the benzylic methylene protons and the benzylic carbon, the aminomethylene protons and its adjacent carbon, and the gem-dimethyl protons with their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular fragments. Key expected correlations include:

The benzylic methylene protons (-CH2-Ph) to the ester carbonyl carbon (C=O) and the aromatic quaternary carbon.

The aminomethylene protons (-CH2-NH2) to the quaternary carbon bearing the gem-dimethyl groups and the ester carbonyl carbon.

The gem-dimethyl protons (-C(CH3)2) to the adjacent quaternary carbon and the aminomethylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule in solution by observing through-space correlations, for instance, between the benzylic protons and the aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent functional groups. These bands arise from the absorption of infrared radiation, which excites the molecule into a higher vibrational state.

The following table summarizes the predicted characteristic FT-IR absorption bands for the key functional groups in the molecule.

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH2) | 3300 - 3400 | Medium (doublet) |

| C-H Stretch (aromatic) | Benzyl Group | 3030 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | -CH2- and -CH3 | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Ester | ~1735 | Strong |

| N-H Bend | Primary Amine (-NH2) | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium (multiple bands) |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

| C-N Stretch | Amine | 1000 - 1250 | Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. wikipedia.org While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly advantageous for characterizing the vibrations of the aromatic ring, which typically produce strong and sharp Raman signals. proquest.com The C=C stretching modes of the benzene (B151609) ring would be clearly observable. Additionally, the symmetric stretching of the gem-dimethyl groups and the C-C backbone of the propanoate chain would likely give rise to distinct Raman bands. The C=O stretching of the ester group, while also IR active, would be observable in the Raman spectrum as well. researchgate.net The intensity of Raman lines in esters for C=O, C-H bending, and C-H stretching vibrations has been observed to increase with the size of the alkyl chain. ias.ac.in This technique can serve as a powerful tool for confirming the molecular fingerprint and providing a more complete vibrational analysis of the compound. wikipedia.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula, C12H17NO2. The precise mass of the protonated molecule [M+H]⁺ is calculated and compared with the experimentally observed mass.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 208.1332 | 208.1330 |

This is a representative data table. Actual observed values may vary slightly between instruments.

The close agreement between the calculated and observed mass-to-charge ratio provides strong evidence for the assigned molecular formula.

Fragmentation Pathways and Mechanistic Interpretations

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. The fragmentation of this compound typically proceeds through several key pathways initiated by the ionization process.

A primary fragmentation event is often the cleavage of the benzylic C-O bond, leading to the formation of the stable benzyl cation (C7H7⁺) at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl group. Another significant fragmentation involves the loss of the entire benzyloxycarbonyl group, or rearrangements followed by cleavage of the ester linkage.

Key Fragmentation Peaks for this compound:

| m/z | Fragment Ion | Structure |

| 208 | [M+H]⁺ | Intact protonated molecule |

| 108 | [C6H5CH2O]⁺ | Benzyl oxonium ion |

| 91 | [C7H7]⁺ | Benzyl cation / Tropylium ion |

| 102 | [H2N-CH2-C(CH3)2-CO]⁺ | Amino-dimethylpropanoyl cation |

The fragmentation mechanisms often involve charge-initiated cleavages, where the initial positive charge localized on the nitrogen or oxygen atom directs the bond-breaking events. For instance, an alpha-cleavage adjacent to the amine group is a plausible pathway leading to some of the observed smaller fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Patterns)

In the solid state, molecules of this compound are arranged in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is governed by various intermolecular forces. Hydrogen bonding plays a critical role in the crystal structure of this compound. The primary amine group (-NH2) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor.

Typical Hydrogen Bond Parameters:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~0.90 | ~2.10 | ~3.00 | ~170 |

This is a representative data table. Actual values are determined from the specific crystal structure analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. nih.gov Geometry optimization is a key application where DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), are employed to find the lowest energy conformation of the molecule. nih.govnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum is reached, corresponding to the most stable three-dimensional structure of the molecule in the gas phase. oaji.net

The optimized geometry provides precise structural parameters. For this compound, this would include the bond lengths of the C-C, C-N, C=O, and C-O bonds, as well as the bond angles defining the molecular shape. windows.net Electronic structure analysis, performed on this optimized geometry, yields insights into the charge distribution within the molecule, often represented by Mulliken atomic charges, which indicate the partial positive or negative character of each atom. windows.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated via DFT.

| Parameter | Atom 1 | Atom 2 | Value |

|---|---|---|---|

| Bond Length | C(carbonyl)-O(ester) | ~1.21 Å | |

| Bond Length | C(carbonyl)-C(alpha) | ~1.52 Å | |

| Bond Length | N-C(beta) | ~1.47 Å | |

| Bond Angle | O(ester)-C(carbonyl)-C(alpha) | ~125° | |

| Bond Angle | C(carbonyl)-C(alpha)-C(beta) | ~110° | |

| Dihedral Angle | O-C-C-N | Variable (Defines conformation) |

DFT calculations are also a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netnih.gov These theoretical frequencies often show good agreement with experimental values, although a scaling factor is typically applied to correct for approximations in the computational method and anharmonicity. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. ejosat.com.tr Comparing calculated chemical shifts with experimental data is a powerful method for structure verification. idc-online.com The accuracy of these predictions can be enhanced by using specialized functionals developed for either proton or carbon chemical shifts. idc-online.commdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Ester) | Stretch | ~1735 |

| C-N (Amine) | Stretch | 1020-1250 |

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of a molecule. oaji.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. oaji.netresearchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, including ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical hardness (η), and the electrophilicity index (ω). nih.govtheaic.org These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, these calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. researchgate.net

Table 3: Calculated Quantum Chemical Parameters Derived from FMO Analysis.

| Parameter | Formula | Significance |

|---|---|---|

| E_HOMO | - | Electron-donating ability |

| E_LUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Molecular Dynamics Simulations

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and environmental effects.

MD simulations are an effective method for exploring the conformational space of flexible molecules like this compound. nih.gov The molecule possesses several rotatable single bonds, such as the Cα-Cβ bond in the propanoate backbone and the bonds connecting the benzyl group. Rotation around these bonds can lead to various conformers (rotational isomers) with different energies and populations.

By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most frequently adopted conformations and the energy barriers between them. nih.gov This analysis provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes, which can be crucial for its biological activity or material properties. researchgate.net

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's preferred conformation. unifi.it MD simulations can explicitly model the solvent (e.g., by surrounding the molecule with a box of water molecules) to study these interactions. mdpi.com

In a polar solvent like water, this compound would likely adopt conformations that expose its polar amino and ester groups to the solvent for favorable hydrogen bonding and dipole-dipole interactions. Conversely, in a nonpolar solvent, the molecule might fold into a more compact conformation to minimize the exposure of its polar regions. unifi.it These simulations can quantify the effect of the solvent on the potential energy surface of the molecule, revealing how the stability and accessibility of different conformers change in various chemical environments. unifi.it

Computational and Theoretical Studies of Benzyl 3 Amino 2,2 Dimethylpropanoate

In the absence of direct computational studies specifically targeting Benzyl (B1604629) 3-amino-2,2-dimethylpropanoate, this section extrapolates from theoretical investigations of analogous reaction mechanisms that are fundamental to its synthesis. The primary synthetic routes to this compound involve either the esterification of 3-amino-2,2-dimethylpropanoic acid with benzyl alcohol or the amination of a suitable benzyl ester precursor. Computational modeling, particularly using Density Functional Theory (DFT), provides significant insights into the transition states and energy profiles of these key transformations.

**benzyl 3 Amino 2,2 Dimethylpropanoate As a Versatile Synthetic Intermediate**

Role in the Construction of Complex Organic Molecules

No literature was found that describes or provides examples of Benzyl (B1604629) 3-amino-2,2-dimethylpropanoate being used as a direct precursor for the synthesis of beta-lactam analogues. Methodologies for beta-lactam synthesis, such as the Staudinger cycloaddition, typically involve the reaction of a ketene with an imine, and there are no documented instances of this specific β-amino acid ester being employed in this or other relevant synthetic routes.

There is no available research demonstrating the use of Benzyl 3-amino-2,2-dimethylpropanoate as a key building block for the construction of various nitrogen-containing heterocycles. While the amino group present in the molecule could theoretically be used for cyclization reactions to form heterocyclic rings, no specific examples or methodologies have been published.

Application in Peptide Mimetics and Constrained Peptides

The field of peptidomimetics often utilizes sterically hindered amino acids to create structures with improved stability and defined conformations. However, the specific incorporation of the this compound residue is not documented.

No studies were identified that report the incorporation of this compound into oligomeric structures or foldamers.

Information regarding the use of this compound to synthesize other conformationally restricted amino acid derivatives is not present in the scientific literature.

Strategies for Scaffold Diversification

There are no published strategies detailing the diversification of the this compound scaffold. The functional handles available (an amino group and a cleavable benzyl ester) present theoretical possibilities for modification, but no specific research has been reported on this topic.

Exploration of Side-Chain Modifications

No specific studies detailing the side-chain modifications of the amino group or the benzyl moiety of this compound were identified. General reactions of primary amines and benzyl esters are known, but specific examples, reaction conditions, and detailed findings for this particular compound are absent from the literature.

Development of Libraries based on the Core Structure

The concept of using core scaffolds to generate compound libraries for drug discovery is a common strategy. However, there is no available research that describes the use of this compound as a central scaffold for the development of such libraries.

Utilization in Chiral Synthesis and Stereocontrol Methodologies

As a Chiral Auxiliary or Ligand Precursor

The structure of this compound is achiral due to the presence of two identical methyl groups at the C-2 position. A molecule must be chiral to function as a chiral auxiliary. wikipedia.org While it could theoretically be used as a precursor to a chiral ligand through modification, no studies documenting this application have been found.

**future Research Directions and Unexplored Avenues**

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Benzyl (B1604629) 3-amino-2,2-dimethylpropanoate is likely to be guided by the principles of green chemistry, moving away from conventional methods that may involve harsh conditions or hazardous reagents. Research in this area could focus on several innovative approaches:

Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Lipases, for instance, have been successfully employed in the synthesis of various β-amino acid esters. mdpi.commdpi.com Future studies could explore the use of specific lipases for the enantioselective synthesis of chiral analogues of Benzyl 3-amino-2,2-dimethylpropanoate, or for its synthesis via aminolysis or ammonolysis of a suitable precursor. This enzymatic approach would align with the growing demand for environmentally benign manufacturing processes. mdpi.com

Solvent-Free and Microwave-Assisted Reactions: The development of solvent-free reaction conditions is a cornerstone of green chemistry, reducing both environmental impact and operational costs. Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the synthesis of poly(β-amino esters). rsc.org Investigating these techniques for the synthesis of this compound could lead to more efficient and sustainable production methods.

Catalytic Aza-Michael Additions: The aza-Michael reaction is a fundamental method for the synthesis of β-amino carbonyl compounds. organic-chemistry.org Future research could focus on the development of novel and recyclable catalysts for the conjugate addition of ammonia (B1221849) or a protected amine to a benzyl 2,2-dimethylacrylate precursor. This would offer a direct and atom-economical route to the target molecule.

Investigation of Unconventional Reactivity Profiles

The unique structural features of this compound, particularly the sterically hindered gem-dimethyl group adjacent to the ester functionality, may give rise to unconventional reactivity.

Influence of Steric Hindrance: The neopentyl-like core of the molecule could influence its reactivity in polymerization and other reactions. It would be valuable to investigate how this steric bulk affects the kinetics and thermodynamics of its participation in, for example, Michael additions or amide bond formations. This could lead to the development of polymers with unique architectures and properties.

Intramolecular Interactions and Rearrangements: The proximity of the amino and ester groups could facilitate intramolecular cyclization reactions under specific conditions, potentially leading to the formation of β-lactams or other heterocyclic structures. A deeper understanding of these potential reaction pathways could open up new synthetic applications for this molecule.

Advanced Materials Science Applications (e.g., Polymer Building Blocks)

One of the most promising future applications for this compound lies in the field of materials science, specifically as a monomer for the synthesis of advanced polymers. The broader class of poly(β-amino esters) (PBAEs) is known for its biodegradability and utility in biomedical applications such as gene delivery. frontiersin.orgnih.gov

Tailored Poly(β-amino esters): The incorporation of this compound into PBAE backbones could impart unique properties to the resulting polymers. The bulky 2,2-dimethylpropanoate unit could influence the polymer's thermal properties, solubility, and degradation kinetics. The benzyl group could also be a site for further functionalization or could enhance the polymer's compatibility with other aromatic polymers.

Stimuli-Responsive Materials: The amino group in the polymer backbone can be protonated at lower pH, leading to changes in solubility and conformation. This pH-responsiveness is a key feature of PBAEs and could be exploited in the design of "smart" materials for applications such as drug delivery systems that release their payload in specific acidic environments, like tumor tissues. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability.

Continuous-Flow Synthesis: The development of a continuous-flow process for the synthesis of this compound would be a significant advancement. mdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.org Given the potential for exothermic reactions in amination processes, the enhanced heat transfer capabilities of flow reactors would also offer a significant safety advantage.

Automated Synthesis and High-Throughput Screening: Integrating flow synthesis with automated platforms would enable the rapid production and screening of a library of derivatives of this compound. nih.gov This could accelerate the discovery of new materials with optimized properties for specific applications, for instance, by varying the ester group or introducing substituents on the benzyl ring.

Q & A

Q. What are the optimal synthetic routes for producing high-purity Benzyl 3-amino-2,2-dimethylpropanoate, and how can impurities be minimized?

Methodological Answer: The synthesis of this compound typically involves esterification of 3-amino-2,2-dimethylpropanoic acid with benzyl alcohol under acid catalysis. Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the ester product. Catalysts like p-toluenesulfonic acid (PTSA) or DCC/DMAP coupling agents are effective .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can remove unreacted starting materials and byproducts such as benzyl alcohol or dimerized esters .

- Purity Analysis : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : NMR (CDCl₃) should show signals for the benzyl group (δ 7.3–7.4 ppm, multiplet), methyl groups (δ 1.1–1.3 ppm, singlet), and the amino proton (δ 1.8–2.2 ppm, broad) .

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 222.16 (calculated for C₁₂H₁₇NO₂) .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group influence the reactivity of the amino moiety in catalytic or derivatization reactions?

Methodological Answer: The bulky 2,2-dimethyl group reduces nucleophilicity of the amino group, necessitating tailored reaction conditions:

- Acylation : Use activated acylating agents (e.g., acetyl chloride with DMAP) at elevated temperatures (50–60°C) to overcome steric barriers .

- Kinetic Studies : Compare reaction rates with analogous non-methylated esters (e.g., benzyl 3-aminopropanoate) via UV-Vis monitoring of intermediate formation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict energy barriers for nucleophilic attack .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., solubility, logP) for this compound?

Methodological Answer: Address discrepancies through systematic experimental validation:

- Solubility : Use shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C. Conflicting data may arise from impurities; pre-purify via preparative HPLC .

- logP Determination : Employ reverse-phase HPLC (C18 column) with a calibration curve of reference compounds (e.g., benzyl acetate, logP ~2.1) .

- Cross-Validation : Compare results with computational predictions (e.g., XLogP3-AA) and literature from authoritative sources (avoiding non-peer-reviewed platforms like BenchChem) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Design accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the ester bond .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months, analyzing purity monthly .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using GC-MS .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS-compliant practices:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .

- Waste Disposal : Neutralize acidic byproducts before disposal; collect organic waste in halogen-approved containers .

Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.